1,3-Dihydro-2H-2-benzoselenophen-2-one
Description
1,3-Dihydro-2H-2-benzoselenophen-2-one is a selenium-containing heterocyclic compound characterized by a fused benzene-selenophene ring system with a ketone group at the 2-position. The incorporation of selenium instead of sulfur or oxygen distinguishes it from analogous benzothiophene or benzofuran derivatives. Selenium’s larger atomic radius and lower electronegativity confer unique electronic and redox properties, making this compound of interest in medicinal chemistry and materials science . Potential applications include antioxidant therapies and catalysis due to selenium’s redox-active nature.
Properties
CAS No. |
58534-05-7 |
|---|---|
Molecular Formula |
C8H8OSe |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1,3-dihydro-2-benzoselenophene 2-oxide |
InChI |
InChI=1S/C8H8OSe/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
InChI Key |
LBSVKHUSCGMAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C[Se]1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Selenium vs. Nitrogen/Oxygen: The selenium atom in this compound enhances its polarizability and redox activity compared to nitrogen- or oxygen-containing analogs. This may improve its utility in radical scavenging or catalytic applications .
- Benzodiazepine Derivatives: Compounds like 3-Amino-5-phenyl-1,4-benzodiazepin-2-one exhibit central nervous system (CNS) activity due to their interaction with GABA receptors, a property absent in selenium-containing derivatives .
- Benzimidazole Analogs : Nitrogen-rich benzimidazoles (e.g., 1-Methyl-3-phenyl-benzimidazol-2-one) are prioritized in antiviral and anticancer research, whereas selenium derivatives may excel in antioxidant roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
